amino}benzoyl)-L-Glutamic Acid CAS No. 61038-31-1](/img/structure/B10830113.png)

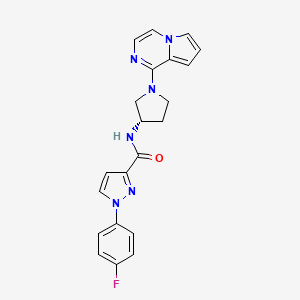

N-(4-{[(2-Amino-4-Hydroxyquinazolin-6-Yl)methyl](Formyl)amino}benzoyl)-L-Glutamic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'acide 10-formyl-5,8-didéazafolique implique plusieurs étapes, généralement en commençant par la formation du système cyclique de la quinazoline. La voie de synthèse comprend les étapes suivantes :

Formation du cycle quinazoline : Cette étape implique la réaction de matières premières appropriées pour former le noyau de la quinazoline.

Formylation : L'introduction du groupe formyle en position 10 est réalisée par des réactions de formylation.

Couplage avec l'acide glutamique : La dernière étape consiste à coupler le dérivé de la quinazoline avec l'acide glutamique pour former l'acide 10-formyl-5,8-didéazafolique.

Analyse Des Réactions Chimiques

L'acide 10-formyl-5,8-didéazafolique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant potentiellement son activité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

L'acide 10-formyl-5,8-didéazafolique a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide 10-formyl-5,8-didéazafolique implique l'inhibition de la thymidylate synthase, une enzyme essentielle à la synthèse de l'ADN . En inhibant cette enzyme, le composé perturbe la production de thymidine, un nucléotide nécessaire à la réplication de l'ADN. Cette inhibition conduit à la suppression de la prolifération cellulaire, ce qui en fait un candidat potentiel pour la thérapie du cancer . Les cibles moléculaires et les voies impliquées comprennent la voie du folate et la synthèse de novo de la thymidylate .

Mécanisme D'action

The primary mechanism of action of 10-Formyl-5,8-dideazafolic acid involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts the production of thymidine, a nucleotide necessary for DNA replication. This inhibition leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the folate pathway and the de novo synthesis of thymidylate .

Comparaison Avec Des Composés Similaires

L'acide 10-formyl-5,8-didéazafolique est unique en raison de son inhibition spécifique de la thymidylate synthase. Des composés similaires incluent :

Méthotrexate : Un autre inhibiteur de la thymidylate synthase, mais avec une structure différente et un spectre d'activité plus large.

Pemetrexed : Un antifolate multi-cible qui inhibe plusieurs enzymes dépendantes du folate.

Raltitrexed : Cible spécifiquement la thymidylate synthase, mais diffère par sa structure chimique et sa pharmacocinétique.

L'unicité de l'acide 10-formyl-5,8-didéazafolique réside dans sa structure spécifique, qui permet une inhibition ciblée de la thymidylate synthase avec potentiellement moins d'effets secondaires par rapport aux autres inhibiteurs .

Propriétés

Numéro CAS |

61038-31-1 |

|---|---|

Formule moléculaire |

C22H21N5O7 |

Poids moléculaire |

467.4 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H21N5O7/c23-22-25-16-6-1-12(9-15(16)20(32)26-22)10-27(11-28)14-4-2-13(3-5-14)19(31)24-17(21(33)34)7-8-18(29)30/h1-6,9,11,17H,7-8,10H2,(H,24,31)(H,29,30)(H,33,34)(H3,23,25,26,32)/t17-/m0/s1 |

Clé InChI |

QHUBQNFYSLRYQG-KRWDZBQOSA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)

![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)

![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)